molecular formula C12H24NO7P B11926315 2-(Boc-amino)-3-(diethoxyphosphoryl)propionic Acid

2-(Boc-amino)-3-(diethoxyphosphoryl)propionic Acid

Cat. No.: B11926315
M. Wt: 325.30 g/mol
InChI Key: MGSABLKLLXJFRB-UHFFFAOYSA-N
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Description

2-(Boc-amino)-3-(diethoxyphosphoryl)propionic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a diethoxyphosphoryl group attached to a propionic acid backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-3-(diethoxyphosphoryl)propionic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc group under acidic conditions.

    Substitution Reactions: The diethoxyphosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Deprotection: The major product is the free amino acid after removal of the Boc group.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-(Boc-amino)-3-(diethoxyphosphoryl)propionic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-3-(diethoxyphosphoryl)propionic acid involves its reactivity due to the presence of the Boc-protected amino group and the diethoxyphosphoryl group. The Boc group can be removed under acidic conditions, revealing the free amino group, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Boc-amino)-3-(diethoxyphosphoryl)propionic acid is unique due to the combination of the Boc-protected amino group and the diethoxyphosphoryl group, which provides distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

3-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24NO7P/c1-6-18-21(17,19-7-2)8-9(10(14)15)13-11(16)20-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSABLKLLXJFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(C(=O)O)NC(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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